Home > Products > Screening Compounds P75319 > 3-Iodo-6-methylimidazo[1,2-a]pyridine
3-Iodo-6-methylimidazo[1,2-a]pyridine - 885276-23-3

3-Iodo-6-methylimidazo[1,2-a]pyridine

Catalog Number: EVT-3167333
CAS Number: 885276-23-3
Molecular Formula: C8H7IN2
Molecular Weight: 258.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Iodo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 885276-23-3 . It has a molecular weight of 258.06 and its IUPAC name is 3-iodo-6-methylimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . An NH2CN-promoted convergent integration of three self-sorting domino sequences is described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .

Molecular Structure Analysis

The InChI code for 3-Iodo-6-methylimidazo[1,2-a]pyridine is 1S/C8H7IN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 .

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

3-Iodo-6-methylimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY)

  • Compound Description: IMPY is a radioiodinated compound that has been investigated as a potential imaging agent for β-amyloid plaques in Alzheimer’s disease. Studies have shown that IMPY exhibits good binding affinity for β-amyloid aggregates in vitro and in vivo. [, ]

    6-Iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine (DRM106)

    • Compound Description: DRM106 is a radioiodinated imidazo[1,2-a]pyridine derivative that has been investigated as a single photon emission computed tomography (SPECT) imaging agent for the detection of amyloid-β (Aβ) deposition in Alzheimer’s disease. [] DRM106 exhibits high affinity for Aβ aggregates and favorable metabolic stability. []

    6-Iodo-3-methylthioimidazo[1,2-a]pyridines

    • Compound Description: This class of compounds was synthesized via a three-component domino sequence involving aryl methyl ketones and 2-aminopyridines. The reaction results in the formation of the imidazo[1,2-a]pyridine scaffold along with methylthiolation at C-3 and iodination at C-6. []

    3-Iodo-1H-pyrrolo[3′,2′:4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines

    • Compound Description: These compounds were synthesized via a Groebke-Blackburn-Bienaymé multicomponent reaction followed by an iodine-promoted electrophilic cyclization. This method allows for the introduction of diverse substituents at various positions of the resulting scaffolds. []

    8-[[3-(N-Acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy]-3-halo-2-methylimidazo[1,2-a]pyridines

      8-[[2,6-Dichloro-3-[N-methyl-N-[(E)-(substituted)acryloylglycyl]amino]benzyl]oxy]-2-methylimidazo[1,2-a]pyridines

      • Compound Description: These compounds represent the second generation of orally active non-peptide bradykinin (BK) B2 receptor antagonists. Optimization of the terminal glycine part and the imidazo[1,2-a]pyridine moiety in the first-generation antagonists led to the discovery of this series. []

      FR167344 (3-Bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)cinnamoyl]-N-methylamino]benzyloxy]-2-methylimidazo[1,2-a]pyridine hydrochloride)

      • Compound Description: FR167344 is a potent and selective non-peptide antagonist for the human bradykinin B2 receptor. It exhibited high affinity binding to the B2 receptor and effectively inhibited B2 receptor-mediated phosphatidylinositol hydrolysis. [] Developed as part of the research to overcome species differences in B2 receptor affinity observed with earlier antagonists, FR167344 demonstrated good in vivo antagonistic activity against BK-induced bronchoconstriction in guinea pigs and favorable affinity for human B2 receptors. []

      FR173657 (8-[3-[N-[(E)-3-(6-Acetamidopyridin-3-yl)acryloylglycyl]-N-methylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline)

      • Compound Description: FR173657 is another highly potent, selective, and insurmountable antagonist for the human bradykinin B2 receptor. Similar to FR167344, it exhibits high affinity for the B2 receptor and effectively inhibits B2 receptor-mediated phosphatidylinositol hydrolysis. [] FR173657 also demonstrated excellent in vivo antagonistic activity against BK-induced bronchoconstriction in guinea pigs. [] It's important to note that while FR173657 shares some structural similarities with other compounds in this list, it notably lacks the imidazo[1,2-a]pyridine core, featuring a quinoline ring system instead.

      6-chloro-2-(4-chlorophenyl)-8-iodoimidazo[1,2-α]-pyridine-3-yl]acetamide derivatives

      • Compound Description: These compounds are a series of imidazopyridine derivatives designed and synthesized as potential single photon emission computed tomography (SPECT) tracers for imaging peripheral benzodiazepine receptors (PBR). They were radiolabeled with Iodine-131 (131I) for evaluation. Cell uptake studies showed promising results, with higher uptake observed in cells known to express higher levels of PBR. []

      N-(Pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine derivatives

      • Compound Description: This class of compounds is a series of tricyclic Ras farnesyl-protein transferase (FPT) inhibitors. Extensive structure-activity relationship (SAR) studies were conducted to explore the effects of various substituents at the 3-position of the tricyclic pyridine ring system on FPT inhibitory activity. [] Among the synthesized derivatives, the 3-bromo-substituted pyridyl N-oxide amide analog exhibited significant in vivo antitumor activity, reducing tumor growth in experimental models. []

      1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives

      • Compound Description: This group represents a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists designed to explore alternatives to the aliphatic amine moiety commonly found in such antagonists. These compounds were designed to interact with specific amino acid residues in the MCHR1 binding site, aiming to improve safety profiles. [] Optimization of this series led to the identification of potent and orally bioavailable MCHR1 antagonists with reduced potential for hERG inhibition and phospholipidosis induction. []
      Overview

      3-Iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by an iodine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is C8H7IN2\text{C}_8\text{H}_7\text{I}\text{N}_2, with a molecular weight of 258.06 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antituberculosis agent, due to its ability to inhibit the growth of Mycobacterium tuberculosis .

      Source and Classification

      3-Iodo-6-methylimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine family of compounds. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section.

      Synthesis Analysis

      Methods and Technical Details

      The synthesis of 3-iodo-6-methylimidazo[1,2-a]pyridine typically involves the halogenation of 6-methylimidazo[1,2-a]pyridine. A common method includes the reaction of this precursor with iodine in the presence of an oxidizing agent such as sodium iodide in acetone. This reaction can proceed under mild conditions and has been optimized for yield and efficiency .

      Another innovative method involves ultrasound-assisted iodination, which enhances reaction rates and yields while utilizing environmentally friendly solvents. This technique has demonstrated high selectivity and functional group tolerance, yielding products in up to 95% efficiency under optimized conditions .

      Molecular Structure Analysis

      Structure and Data

      The molecular structure of 3-iodo-6-methylimidazo[1,2-a]pyridine features a five-membered imidazole ring fused to a pyridine ring. The presence of the iodine atom at the 3-position significantly influences its reactivity and biological properties. Structural data includes:

      • Molecular Formula: C8H7IN2\text{C}_8\text{H}_7\text{I}\text{N}_2
      • Molecular Weight: 258.06 g/mol
      • Melting Point: Approximately 160–162 °C
      • Nuclear Magnetic Resonance (NMR) Data: Characteristic peaks indicate specific hydrogen environments within the molecule, aiding in structural elucidation .
      Chemical Reactions Analysis

      Types of Reactions

      3-Iodo-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions:

      • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
      • Oxidation Reactions: The compound may be oxidized to form various derivatives.
      • Reduction Reactions: Reduction processes can yield different reduced forms of the compound.

      These reactions are crucial for further functionalization and application in synthetic organic chemistry .

      Mechanism of Action

      Process and Data

      The mechanism of action for 3-iodo-6-methylimidazo[1,2-a]pyridine as an antituberculosis agent involves its interaction with bacterial cells. It inhibits the growth and replication of Mycobacterium tuberculosis by disrupting essential biochemical pathways related to bacterial survival. The compound has shown efficacy against multidrug-resistant strains of tuberculosis, indicating its potential as a therapeutic agent in treating resistant infections .

      Biochemical Pathways

      The disruption caused by this compound affects the life cycle of tuberculosis bacteria, leading to a significant reduction in viable bacterial counts. Studies have indicated that derivatives of imidazo[1,2-a]pyridine can be functionalized for enhanced activity against resistant strains through various synthetic strategies including transition metal catalysis and metal-free oxidation processes .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically appears as a yellow solid.
      • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

      Chemical Properties

      The chemical properties include reactivity towards nucleophiles due to the presence of the iodine substituent, which facilitates substitution reactions. The compound's stability under various conditions makes it suitable for further synthetic applications in medicinal chemistry.

      Applications

      Scientific Uses

      3-Iodo-6-methylimidazo[1,2-a]pyridine is primarily explored for its potential as an antituberculosis agent. Its unique structural features allow it to serve as a valuable intermediate in organic synthesis, particularly in developing new pharmaceuticals targeting resistant bacterial strains. Additionally, its reactivity makes it useful in materials science for creating novel compounds with specific electronic properties .

      Properties

      CAS Number

      885276-23-3

      Product Name

      3-Iodo-6-methylimidazo[1,2-a]pyridine

      IUPAC Name

      3-iodo-6-methylimidazo[1,2-a]pyridine

      Molecular Formula

      C8H7IN2

      Molecular Weight

      258.06

      InChI

      InChI=1S/C8H7IN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3

      InChI Key

      MZJCGQSJLCHPTI-UHFFFAOYSA-N

      SMILES

      CC1=CN2C(=NC=C2I)C=C1

      Canonical SMILES

      CC1=CN2C(=NC=C2I)C=C1

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.